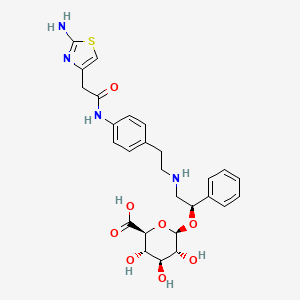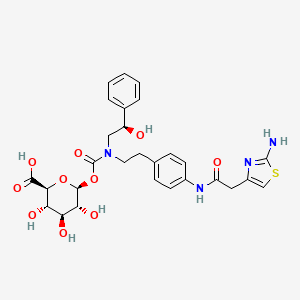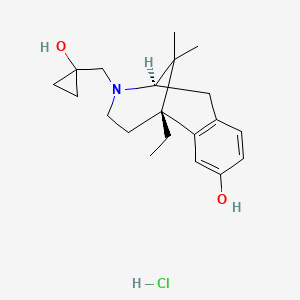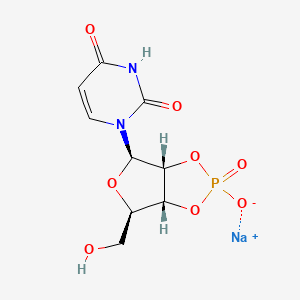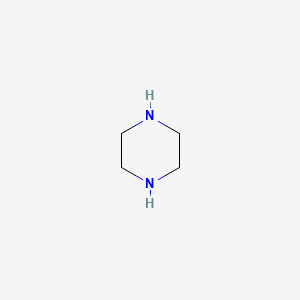
rac Lafutidine-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac Lafutidine-d10 is a biochemical used for proteomics research . It is a variant of Lafutidine, a second-generation histamine H2 receptor antagonist used to treat gastrointestinal disorders . The molecular formula of rac Lafutidine-d10 is C22H19D10N3O4S, and it has a molecular weight of 441.61 .
Molecular Structure Analysis
The molecular structure of rac Lafutidine-d10 is represented by the formula C22H19D10N3O4S . It is a variant of Lafutidine, which has a similar structure represented by the formula C22H29N3O4S .properties
CAS RN |
1795136-26-3 |
|---|---|
Product Name |
rac Lafutidine-d10 |
Molecular Formula |
C₂₂H₁₉D₁₀N₃O₄S |
Molecular Weight |
441.61 |
synonyms |
2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide-d10; Lafutidine-d10; FRG 8813-d10; Laflutidine-d10; Protecadin-d10; Stogar-d10; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



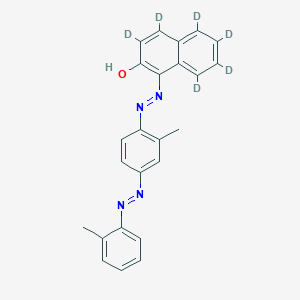
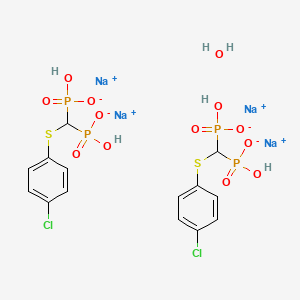

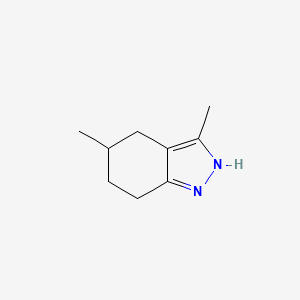
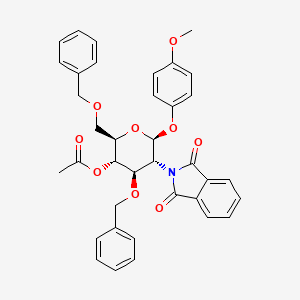
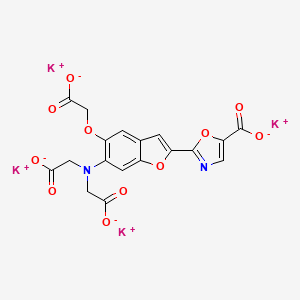
![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)
